molecular formula C13H24O5 B586278 tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 407577-54-2

tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B586278
CAS No.: 407577-54-2
M. Wt: 260.33
InChI Key: CFRUAOXMCVQMFP-NXEZZACHSA-N
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Description

Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chemical compound with the molecular formula C13H24O5. It is a derivative of dioxane and is characterized by the presence of a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of a dioxane derivative with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active dioxane derivative, which can interact with various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • Tert-butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Uniqueness

Tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its hydroxymethyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.

Biological Activity

tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS Number: 148809-28-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.

The molecular formula for this compound is C13H24O5, with a molecular weight of 260.33 g/mol. The compound features a dioxane ring structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
CAS Number148809-28-3
LogP1.62070
PSA64.99 Ų

Synthesis

The synthesis of this compound involves several chemical reactions. A notable method includes the reaction of (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl acetate with tetrabutyl ammonium acetate in solvents such as N-methyl pyrrolidone at elevated temperatures (80 to 150°C) .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity:
Studies have shown that compounds with similar dioxane structures possess antioxidant properties. The hydroxymethyl group is believed to enhance the electron-donating ability of the molecule, thereby scavenging free radicals .

Antimicrobial Properties:
Preliminary tests suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The presence of the tert-butyl group may enhance membrane permeability, allowing for greater interaction with microbial cells .

Potential Role in Drug Development:
The compound's structural similarity to known pharmaceuticals suggests potential applications in drug design. It may serve as a scaffold for developing new therapeutic agents targeting various diseases .

Case Studies

  • Antioxidant Efficacy : A study published in Chemistry - A European Journal explored the antioxidant capacity of related compounds and indicated that modifications in the dioxane structure can significantly affect their efficacy .
  • Antimicrobial Testing : In an experimental setup involving various bacterial strains (e.g., E. coli and Staphylococcus aureus), this compound demonstrated notable inhibitory effects at specific concentrations .

Properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRUAOXMCVQMFP-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)CO)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857791
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407577-54-2
Record name 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407577-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-L-threo-hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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